molecular formula C18H21N5O2 B4061872 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4061872
M. Wt: 339.4 g/mol
InChI Key: JEPMLAASMODUCH-UHFFFAOYSA-N
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Description

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16952493 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole and its derivatives, like those explored in research, are synthesized through various chemical reactions, highlighting their structural diversity and potential for further chemical modification. These compounds are characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, indicating their purity and confirming their structures (Hassan et al., 2014).

Cytotoxicity and Antimicrobial Screening

  • Certain pyrazole derivatives have been screened for their in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates their potential as leads for the development of novel anticancer agents (Hassan et al., 2014).
  • Some pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic bacteria, indicating their application in developing new antimicrobial agents (Idrees et al., 2020).

Heterocyclic Synthesis

  • Pyrazole derivatives serve as intermediates in the synthesis of various heterocyclic compounds, further expanding their application in medicinal chemistry and drug discovery. These synthetic pathways allow for the generation of novel compounds with potential biological activities (Fadda et al., 2012).

Structural and Spectral Analysis

  • Advanced structural and spectral analyses, including crystal structure determination and Hirshfeld surface analysis, are utilized to understand the molecular and supramolecular architecture of pyrazole derivatives. This knowledge is crucial for the rational design of compounds with desired biological activities (Prabhuswamy et al., 2016).

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13-10-14(2)23(22-13)12-15-11-17(21-20-15)18(24)19-8-9-25-16-6-4-3-5-7-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPMLAASMODUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide
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5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.